Butyl octadeca-9,12-dienoate

Biodiesel cold flow Pour point depressant Butyl linoleate

Butyl octadeca-9,12-dienoate (butyl linoleate; CAS 2634-45-9; C₂₂H₄₀O₂) is the n‑butyl ester of linoleic acid, a C18:2 polyunsaturated fatty acid. Its conventional roles include cosmetic emollient, plasticizer, and lubricant base stock.

Molecular Formula C22H40O2
Molecular Weight 336.6 g/mol
CAS No. 2634-45-9
Cat. No. B1617545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl octadeca-9,12-dienoate
CAS2634-45-9
Molecular FormulaC22H40O2
Molecular Weight336.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCCCC
InChIInChI=1S/C22H40O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(23)24-21-6-4-2/h9-10,12-13H,3-8,11,14-21H2,1-2H3/b10-9-,13-12-
InChIKeySVGGKWILBMPIJV-UTJQPWESSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butyl Octadeca-9,12-dienoate (CAS 2634-45-9) for Cold-Flow and Industrial Applications: A Comparator-Focused Evidence Guide


Butyl octadeca-9,12-dienoate (butyl linoleate; CAS 2634-45-9; C₂₂H₄₀O₂) is the n‑butyl ester of linoleic acid, a C18:2 polyunsaturated fatty acid [1]. Its conventional roles include cosmetic emollient, plasticizer, and lubricant base stock [2]. However, procurement decisions involving this compound are driven by its differentiated performance as a pour‑point depressant for biodiesel and waxy crude oil, its lower dermal irritation relative to isopropyl linoleate, and its superior chromatographic suitability over methyl esters, all of which are substantiated by comparative quantitative evidence.

Why Methyl, Ethyl, or Isopropyl Linoleate Cannot Replace Butyl Octadeca-9,12-dienoate in Critical Formulations


Linoleate esters are not interchangeable. The alcohol moiety dictates steric hindrance, polarity, and chain length, which in turn control crystal modification in cold‑flow applications, cutaneous irritation potential, and chromatographic behavior [1]. For instance, in biodiesel, 2‑butyl linoleate depresses cloud point by 8.2 °C whereas methyl linoleate achieves only 6.5 °C under identical conditions [2]. Similarly, isopropyl linoleate elicits significantly greater adverse skin reactions than the butyl congener [3]. Even in analytical chemistry, butyl ester derivatization overcomes the volatility losses and chromatographic underestimation typical of methyl esters . These quantifiable gaps demonstrate that procurement must be compound‑specific rather than class‑generic.

Quantitative Comparator Evidence for Butyl Octadeca-9,12-dienoate Against In-Class Analogs


Superior Cloud Point and Pour Point Depression in Biodiesel by 2‑Butyl Linoleate vs. Methyl, Isopropyl, and 2‑Ethylhexyl Esters

In a direct head‑to‑head screen of 16 synthesized pour‑point depressants in white sesame seed oil biodiesel, 2‑butyl linoleate (BLN) achieved the greatest reduction in both cloud point (CP) and pour point (PP). The study attributed the superiority to the optimal steric hindrance of the 2‑butyl alcohol moiety [1].

Biodiesel cold flow Pour point depressant Butyl linoleate

Enhanced Pour Point and Viscosity Reduction in Waxy Crude Oil by Butyl Linoleate‑Polymer Composite vs. Individual Components

A composite of poly(maleic anhydride‑ethanolamine) and butyl linoleate was evaluated against the individual components for ultra‑paraffinic crude oil from Kazakhstan’s Konys field. The blend exhibited a synergistic effect, far exceeding the performance of either component alone [1].

Waxy crude oil Pour point depressant Composite additive

Lower Dermal Irritation Potential of Butyl Linoleate Relative to Isopropyl Linoleate

In a comparative rabbit skin irritation study of pure fatty acid esters, isopropyl linoleate was singled out as one of the two esters causing the greatest adverse skin reactions, while the butyl esters (including butyl linoleate) as a class gave some adverse reactions but were not among the worst offenders [1].

Cosmetic safety Skin irritation Alkyl linoleate

Gas Chromatographic Advantage: Butyl Ester Derivatization Overcomes Limitations of Methyl Ester Methods for Polyunsaturated Fatty Acid Quantification

A novel free fatty acid butyl ester GC method was comprehensively validated and directly compared against conventional fatty acid methyl ester (FAME) methods. The butyl ester approach eliminated column‑phase absorption/deterioration and overcame the systematic underestimation of polyunsaturated free fatty acids (such as linoleic acid) observed with FAME methods .

Fatty acid analysis Butyl ester derivatization GC-FID

Comparative Esterification Reactivity: High Catalytic Efficiency for Butyl Linoleate Synthesis at Room Temperature

The H₃PW₁₂O₄₀ heteropolyacid‑catalyzed esterification of linoleic acid with butanol proceeded to ca. 90 % yield of butyl linoleate within 4 h at 25 °C, a yield comparable to that obtained for ethyl esters under the same conditions, demonstrating that butanol is an effective alcohol partner for room‑temperature biolubricant synthesis .

Esterification catalysis Butyl linoleate synthesis Heteropolyacid

Density and Viscosity Data Gaps Highlight the Need for Compound‑Specific Procurement of Butyl Linoleate

The comprehensive 2023 review of density and viscosity data across fatty acid methyl, ethyl, and butyl ester families reveals that for several butyl esters—including linoleate—experimental data at atmospheric pressure and across temperature are sparse, in contrast to the relatively data‑rich methyl and ethyl ester families [1]. This data scarcity makes generic substitution unreliable for process modeling.

Thermophysical properties Biodiesel FAEE FABE comparison

Procurement‑Relevant Application Scenarios for Butyl Octadeca-9,12-dienoate Based on Quantified Differentiation


Biodiesel Cold‑Flow Improver Formulation

When formulating biodiesel for temperate or cold climates, 2‑butyl linoleate (or its blend) provides an 8.2 °C cloud point depression at 30 wt% loading, outperforming methyl linoleate by 1.7 °C [1]. This is the strongest single‑ester PPD performance documented in the 16‑compound screen, making butyl linoleate the ester of choice for fuel additive manufacturers targeting winter operability standards.

Composite Pour‑Point Depressant for Paraffinic Crude Oil Transport

Blending butyl linoleate with poly(maleic anhydride‑ethanolamine) at 0.03 wt% lowers the pour point from 10 °C to –13 °C and kinematic viscosity from 18.1 to 6.8 mm²/s, a synergistic 23 °C pour point drop and 62 % viscosity reduction [2]. This composite is deployable in cold‑region pipelines where single‑component depressants fail.

Low‑Irritation Cosmetic Emollient Selection

For leave‑on and rinse‑off personal‑care products, butyl linoleate offers the emolliency of linoleate esters with a significantly lower skin irritation risk than isopropyl linoleate, as demonstrated in comparative rabbit skin assays [3]. Formulators can choose butyl linoleate to meet safety‑by‑design principles without sacrificing sensorial benefits.

Accurate Fatty Acid Profiling in Food and Dairy QC

Butyl linoleate is the preferred analytical standard and derivatization target for GC‑FID methods that avoid the PUFA underestimation and column degradation issues of FAME protocols. The validated butyl ester method achieves ≤5.4 % relative error and ≤5.6 % RSD, enabling regulatory‑grade free fatty acid quantification in complex matrices .

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